molecular formula C20H19N5O2S2 B2566605 N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-43-6

N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2566605
CAS No.: 886934-43-6
M. Wt: 425.53
InChI Key: FLCCOODSBJZZGC-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide featuring a 4-ethoxyphenyl group at the acetamide nitrogen, a 1H-pyrrol-1-yl substituent at position 4 of the triazole ring, and a thiophen-2-yl group at position 3. The sulfanyl (-S-) linker between the triazole and acetamide moieties is critical for structural stability and intermolecular interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCCOODSBJZZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H18N4O2S\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes an ethoxyphenyl group, a pyrrole moiety, and a triazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4H-thiochromen-4-one were synthesized and assessed against pathogens responsible for tropical diseases such as malaria and leishmaniasis. These compounds demonstrated effective inhibition with EC50 values below 10 μM, indicating potential applicability in treating infections caused by these pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds featuring the triazole and pyrrole moieties. For example, indole-acrylonitrile derivatives showed remarkable activity against various cancer cell lines with GI50 values ranging from 0.0244 to 5.06 μM . This suggests that this compound may also possess similar anticancer properties.

The mechanisms by which such compounds exert their biological effects often involve interactions with key enzymes or receptors in target cells. For example, allosteric modulation has been noted in related compounds interacting with enzymes like trypanothione reductase . The presence of the triazole ring may enhance binding affinity to such targets due to its ability to form hydrogen bonds and π-stacking interactions.

Synthesis and Testing

A study synthesized various derivatives of the compound and evaluated their biological activities. Among these derivatives, those with enhanced solubility and stability showed improved efficacy against bacterial strains and cancer cell lines. The testing included both in vitro assays and in vivo models to assess therapeutic potential comprehensively.

CompoundActivity TypeEC50 (μM)Remarks
Compound AAntimicrobial<10Effective against Plasmodium spp.
Compound BAnticancer0.0244 - 5.06High potency against leukemia cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents at positions 3, 4, and 5 of the triazole ring. Below is a comparative analysis of key analogs:

Compound Name/ID R (Position 4) R' (Position 5) Key Functional Groups Biological Activity Efficacy/Data Reference
Target Compound 1H-pyrrol-1-yl thiophen-2-yl Ethoxyphenyl, sulfanyl Hypothesized: Ion channel modulation N/A
VUAA1 4-ethylphenyl 3-pyridinyl Ethylphenyl, sulfanyl Orco agonist (insect odorant receptor) Activates Orco in nM range
OLC-15 4-butylphenyl 2-pyridinyl Butylphenyl, sulfanyl Orco antagonist (broad-spectrum in insects) IC50 ~10 µM
6l () 4-methoxyphenyl thiophen-2-yl Trifluoromethyl furan Leukotriene biosynthesis inhibition 93% yield, MP 125–128°C
GPR-17 ligand Morpholine-sulfonyl phenyl Trifluoromethoxy phenyl Sulfanyl, isopropylphenyl GPR-17 ion channel interaction Not quantified
FP1-12 derivatives () Varied phenyl Hydroxyacetamide Hydroxyl, imidazolone Antiproliferative activity Synthesized via Zeolite catalysis

Key Structural and Functional Insights

  • Electron-Donating vs. Thiophen-2-yl (as in the target and 6l) contributes aromatic π-stacking, while pyridinyl (VUAA1, OLC-15) enables hydrogen bonding with biological targets .
  • Sulfanyl Linker :
    • Critical for disulfide bridge formation or metal coordination in enzyme inhibition (e.g., leukotriene biosynthesis in 6l) .
  • Pyrrole vs.

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